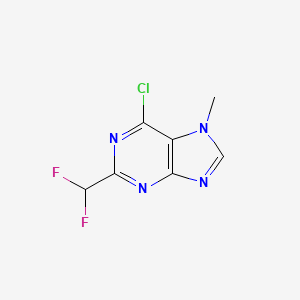

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine

Description

Chemical Structure: The compound 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a substituted purine derivative characterized by:

- Chlorine at position 6 (C6),

- Difluoromethyl (-CF₂H) at position 2 (C2),

- Methyl (-CH₃) at position 7 (N7).

This substitution pattern confers unique electronic and steric properties. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, while the methyl group at N7 modulates steric interactions in biological systems .

Properties

Molecular Formula |

C7H5ClF2N4 |

|---|---|

Molecular Weight |

218.59 g/mol |

IUPAC Name |

6-chloro-2-(difluoromethyl)-7-methylpurine |

InChI |

InChI=1S/C7H5ClF2N4/c1-14-2-11-6-3(14)4(8)12-7(13-6)5(9)10/h2,5H,1H3 |

InChI Key |

SNMWNHWHEFQMJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . Another approach involves the use of organometallic reagents, such as the reaction of 6-chloro-2-iodopurine with CF3ZnBr and CuI to achieve selective trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique biological properties.

Chemical Biology: The compound serves as a tool for studying biological processes and interactions.

Industrial Chemistry: It is used in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Purine Derivatives

Table 1: Key Structural and Functional Comparisons

Critical Analysis of Substituent Effects

Position 2 (C2) :

- Difluoromethyl (-CF₂H) : Balances electronegativity and lipophilicity, improving membrane permeability and resistance to oxidative metabolism .

Position 6 (C6) :

- Chlorine at C6 is conserved across analogs, providing a leaving group for nucleophilic substitution reactions. Dual chloro substitution (e.g., 2,6-dichloro derivatives) amplifies electrophilicity, favoring covalent interactions with biological targets .

Position 7 (N7) :

Biological Activity

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a fluorinated purine derivative that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a chlorine atom at the 6-position and a difluoromethyl group at the 2-position, which collectively enhance its binding affinities to various biological targets.

- Molecular Formula : C7H6ClF2N5

- Molecular Weight : Approximately 246.64 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group plays a crucial role in modulating these interactions, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, disrupting normal cellular functions.

- DNA/RNA Synthesis Interference : By mimicking natural purines, it can interfere with nucleic acid synthesis, which is critical for cell proliferation.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways, leading to programmed cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. The following table summarizes some of the findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 1.7 | Induction of apoptosis through caspase activation |

| A375 (melanoma) | 0.87 | Disruption of DNA synthesis |

| HCT116 (colon carcinoma) | 0.55 | Enzyme inhibition leading to cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. A controlled study indicated significant reductions in bacterial viability upon treatment with this compound, suggesting potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a phenotypic screening study, various purine derivatives were tested against clinical isolates of bacteria, including Mycobacterium tuberculosis. The results showed that this compound exhibited notable activity, with an MIC value indicating effective inhibition .

- Structure-Activity Relationship Studies : Research has focused on understanding how structural modifications influence biological activity. The incorporation of the difluoromethyl group has been shown to enhance binding affinities to specific receptors, which could be exploited for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.